molecular formula C11H17N B13968299 3-Tert-butyl-5-methylbenzenamine

3-Tert-butyl-5-methylbenzenamine

Cat. No.: B13968299
M. Wt: 163.26 g/mol
InChI Key: LSXDQNJHRUWHLK-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-methylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-methylbenzenamine typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-5-methylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-Tert-butyl-5-methylbenzenamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical compounds and its potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-methylbenzenamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • 3-Tert-butyl-4-methylbenzenamine
  • 3-Tert-butyl-6-methylbenzenamine
  • 3-Tert-butyl-5-ethylbenzenamine

Comparison: 3-Tert-butyl-5-methylbenzenamine is unique due to the specific positioning of the tert-butyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-tert-butyl-5-methylaniline

InChI

InChI=1S/C11H17N/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,12H2,1-4H3

InChI Key

LSXDQNJHRUWHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(C)(C)C

Origin of Product

United States

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